2,4,5-Trichloroisophthalonitrile

Vue d'ensemble

Description

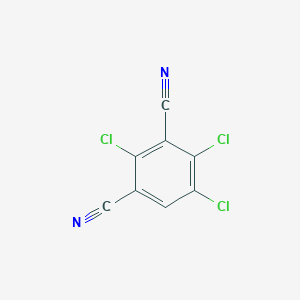

2,4,5-Trichloroisophthalonitrile is an organic compound with the molecular formula C8HCl3N2. It is a derivative of isophthalonitrile, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields, particularly in the synthesis of other chemical compounds and as an intermediate in the production of fungicides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,5-Trichloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. The process is optimized to ensure high yields and purity of the final product. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trichloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Products with various functional groups replacing the chlorine atoms.

Reduction: Amines derived from the reduction of nitrile groups.

Oxidation: Carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

- TCIN serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various substitution reactions where chlorine atoms can be replaced by other functional groups. This versatility makes it a valuable building block in organic synthesis .

Fungicide Production

- The compound is utilized in the production of fungicides, particularly as a degradation product of chlorothalonil. It plays a role in controlling fungal diseases in crops, showcasing its agricultural significance .

Biological Research

Toxicological Studies

- Research has investigated the toxicological effects of TCIN and its derivatives on various biological systems. Studies have shown that TCIN can affect amphibian survival rates and immune responses when present in environmental samples. For instance, exposure to chlorothalonil and its metabolites has been linked to significant mortality rates in amphibians at certain concentrations .

Mechanism of Action

- As a fungicide, TCIN disrupts cellular respiration in fungi by interacting with cellular thiols and inhibiting enzymes involved in metabolic pathways. This mechanism highlights its potential utility in biological control strategies against fungal pathogens .

Environmental Impact

Persistence and Degradation

- TCIN has been identified as a persistent metabolite in agricultural environments, particularly in cranberry bogs where chlorothalonil is applied. Studies indicate that TCIN can remain detectable in soil long after application, raising concerns about its long-term environmental impact .

Microbial Degradation

- Research into the microbial degradation of TCIN has shown that specific bacterial communities can effectively break down this compound. Understanding these microbial interactions is crucial for developing bioremediation strategies to mitigate the environmental effects of agricultural chemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4,5-Trichloroisophthalonitrile involves its interaction with cellular components. In the case of its use as a fungicide, it reacts with cellular thiols and inhibits fungal respiration by disrupting the electron transport chain. This leads to the inhibition of fungal growth and proliferation. The compound’s molecular targets include enzymes involved in cellular respiration and other metabolic pathways.

Comparaison Avec Des Composés Similaires

2,4,5-Trichloroisophthalonitrile can be compared with other chlorinated isophthalonitriles, such as:

2,4,6-Trichloroisophthalonitrile: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.

2,5-Dichloroisophthalonitrile: Lacks one chlorine atom compared to this compound, resulting in different reactivity and applications.

2,4-Dichloroisophthalonitrile: Another derivative with two chlorine atoms, used in different chemical syntheses and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

2,4,5-Trichloroisophthalonitrile (TCIN) is a synthetic organic compound characterized by its chemical formula . It belongs to the isophthalonitrile family and is primarily recognized for its application as a fungicide. This article explores the biological activity of TCIN, focusing on its mechanisms of action, toxicity profiles, environmental impacts, and relevant case studies.

TCIN exhibits significant biological activity primarily as a fungicide . It disrupts cellular processes in fungi, leading to cell death. The compound acts by interfering with various metabolic pathways critical for fungal growth and reproduction. Research indicates that TCIN can affect not only fungi but also other organisms such as amphibians and fish, raising concerns about its broader ecological impact .

Toxicological Profile

The toxicity of TCIN has been documented in several studies. Notably:

- Aquatic Organisms : Exposure to TCIN has been linked to DNA damage in aquatic species. Its endocrine-disrupting properties may contribute to declines in amphibian populations.

- Mammalian Studies : In rodent studies, TCIN administration led to a dose-related increase in renal tubular epithelial tumors . Other symptoms included ataxia, hematuria, and hyperactivity at higher doses .

Table 1: Summary of Toxicological Findings

Environmental Impact

TCIN's environmental persistence raises significant concerns. It can photodegrade under ultraviolet light, producing various degradation products that may be more toxic than the parent compound itself. The compound's mobility in soil and water systems has been documented, with implications for contamination of aquatic ecosystems.

Case Studies

- Amphibian Declines : A study highlighted the correlation between TCIN exposure and decreased populations of certain amphibian species due to its endocrine-disrupting effects. Laboratory experiments showed significant mortality rates at low concentrations .

- Pesticide Uptake in Agriculture : Research conducted on potato crops demonstrated the uptake of TCIN residues in plant tissues, indicating potential risks to food safety and human health through the food chain .

Propriétés

IUPAC Name |

2,4,5-trichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTVBOHNZPIICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177591 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-03-4 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROISOPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4,5-Trichloroisophthalonitrile in the context of cranberry farming?

A1: this compound is a significant degradation product of the fungicide chlorothalonil, commonly used in cranberry bogs to control fungal diseases. Research indicates that this compound, along with other chlorothalonil metabolites, persists in the bog environment, being detected in soil samples even at fruit harvest. [] This persistence raises concerns about potential long-term environmental impacts and the possible accumulation of these compounds in the ecosystem.

Q2: How is this compound typically detected and quantified in environmental samples?

A2: While the provided research doesn't specify the exact analytical method used to detect this compound, it highlights that this compound, previously unidentified in cranberry bogs, was successfully identified alongside other chlorothalonil metabolites. [] This finding suggests the use of advanced analytical techniques, potentially including gas chromatography or liquid chromatography coupled with mass spectrometry (GC/MS or LC/MS), to separate, identify, and quantify these compounds in complex environmental matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.